3-Carboxypropyl Phthalate-d4 3-Carboxypropyl Phthalate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211070
InChI:
SMILES:
Molecular Formula: C₁₆H₁₄D₄O₈
Molecular Weight: 342.33

3-Carboxypropyl Phthalate-d4

CAS No.:

Cat. No.: VC0211070

Molecular Formula: C₁₆H₁₄D₄O₈

Molecular Weight: 342.33

* For research use only. Not for human or veterinary use.

3-Carboxypropyl Phthalate-d4 -

Specification

Molecular Formula C₁₆H₁₄D₄O₈
Molecular Weight 342.33

Introduction

Chemical Identity and Structure

Mono(3-carboxypropyl) Phthalate-d4 is a deuterated form of mono(3-carboxypropyl) phthalate, featuring four deuterium atoms substituting hydrogen atoms on the aromatic ring. The compound is officially identified by the CAS number 1346600-69-8, distinguishing it from its non-deuterated analog (CAS: 66851-46-5) . The IUPAC name is 2-(3-carboxypropoxycarbonyl)-3,4,5,6-tetradeuterio-benzoic acid, which precisely describes its molecular structure including the position of the deuterium atoms .

The molecular formula is C12D4H8O6, indicating that four hydrogen atoms have been replaced with deuterium isotopes . This results in a molecular weight of 256.24 g/mol, slightly higher than the non-deuterated version which has a molecular weight of 252.22 g/mol . The structural representation can be expressed through both SMILES and InChI notations:

SMILES: [2H]c1c([2H])c([2H])c(C(=O)OCCCC(=O)O)c(C(=O)O)c1[2H]

InChI: InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/i1D,2D,4D,5D

Structural Comparison with Non-deuterated Analog

The deuterated version maintains the same chemical backbone as the non-deuterated mono(3-carboxypropyl) phthalate, with both compounds belonging to the class of phthalic acid monoesters. The structural difference lies exclusively in the isotopic substitution, where four hydrogen atoms on the aromatic ring are replaced with deuterium atoms . This isotopic labeling is strategically designed to maintain identical chemical behavior while providing a distinct mass spectral signature.

Physical and Chemical Properties

Mono(3-carboxypropyl) Phthalate-d4 exhibits physical and chemical properties largely similar to its non-deuterated counterpart, with subtle differences attributable to the kinetic isotope effect of deuterium substitution.

Analytical Applications and Methodology

Mono(3-carboxypropyl) Phthalate-d4 serves primarily as an internal standard for the quantification of phthalate metabolites in biological samples, particularly in human biomonitoring studies.

Mass Spectrometric Analysis

The deuterium labeling creates a mass shift that allows clear distinction between the internal standard and the native analyte during mass spectrometric analysis. This property is particularly valuable in selective ion mode (SIM) detection methods commonly employed for phthalate metabolite analysis . The exact mass of Mono(3-carboxypropyl) Phthalate-d4 is 256.0885, which provides a distinct spectral signature from the non-deuterated compound .

Sample Preparation and Extraction Techniques

Various sample preparation techniques have been documented for the analysis of phthalate metabolites using deuterated internal standards. One approach involves enzymatic treatment of urine samples followed by acidification to pH 2 and liquid-liquid microextraction . The air-assisted dispersive liquid-liquid microextraction (AADLLME) method has been reported as an effective technique, utilizing a combination of acetonitrile as a dispersive solvent and dichloroethane as an extraction solvent .

Chromatographic Conditions

Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the analysis of phthalate metabolites using deuterated standards. Typical chromatographic conditions include:

  • Column: DB-5MS (30 m × 0.25 mm i.d. × 0.25 μm)

  • Carrier gas: Helium at constant flow

  • Temperature program: Starting at 80°C for 2 min, followed by 20°C/min increase to 300°C, held for 20 min

  • Injector temperature: 280°C

  • Detector: Selective ion mode (SIM) at 230°C

Research Applications

Mono(3-carboxypropyl) Phthalate-d4 has critical applications in environmental health research, particularly in studies investigating human exposure to phthalates and their potential health effects.

Biomonitoring Applications

The compound is extensively used in biomonitoring studies as an internal standard for the quantification of Mono(3-carboxypropyl) phthalate (MCPP) in human urine samples . MCPP is a metabolite of several phthalates, including dibutyl phthalate (DBP) and di-n-octyl phthalate (DnOP), making it an important biomarker for phthalate exposure assessment .

Environmental Health Research

Research utilizing Mono(3-carboxypropyl) Phthalate-d4 as an analytical standard has contributed to understanding the health implications of phthalate exposure. Studies have investigated associations between phthalate metabolites and various health outcomes, including:

  • Preeclampsia and preterm birth through endocrine disruption pathways

  • Eicosanoid levels in maternal serum, suggesting potential inflammatory mechanisms

  • Developmental effects in children, particularly in relation to puberty timing

Metabolic Pathway Investigations

The deuterated standard enables precise tracking of metabolic transformations of phthalates in biological systems. Research indicates that the deuterium substitution in Mono(3-carboxypropyl) Phthalate-d4 affects its metabolism and distribution within biological systems, providing valuable insights into the pharmacokinetics of these compounds.

Analytical Method Development

The use of Mono(3-carboxypropyl) Phthalate-d4 has facilitated the development of increasingly sensitive and specific analytical methods for phthalate biomonitoring.

Method Optimization Approaches

Researchers have employed various statistical approaches, including response surface methodology (RSM) with central composite rotatable design (CCRD), to optimize extraction parameters for phthalate metabolites from biological matrices . Such optimization focuses on maximizing extraction efficiency while minimizing matrix effects, with the deuterated standard serving as a quality control measure.

Quality Assurance Considerations

The deuterated standard plays a crucial role in quality assurance of analytical methods by:

  • Compensating for matrix effects during sample preparation and analysis

  • Correcting for losses during extraction and processing

  • Providing a reference for retention time and peak identification

  • Enabling accurate quantification through isotope dilution methods

Comparative Analysis with Other Phthalate Metabolites

Mono(3-carboxypropyl) Phthalate-d4 is part of a broader analytical toolkit for comprehensive phthalate exposure assessment, which typically includes numerous phthalate metabolites.

Comprehensive Metabolite Panels

Modern biomonitoring studies often measure multiple phthalate metabolites simultaneously, including:

  • Mono-ethyl phthalate (MEP)

  • Mono-isobutyl phthalate (MiBP)

  • Mono-n-butyl phthalate (MnBP)

  • Mono-benzyl phthalate (MBzP)

  • Mono(2-ethylhexyl) phthalate (MEHP)

  • Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)

  • Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)

  • Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)

  • Monocarboxyoctyl phthalate (MCOP)

  • Monocarboxynonyl phthalate (MCNP)

Metabolite Classification

Phthalate metabolites are typically classified based on their parent compounds into low molecular weight phthalate metabolites (e.g., MEP, MiBP, MnBP) and high molecular weight phthalate metabolites (e.g., MBzP, MEHP, MECPP) . Mono(3-carboxypropyl) Phthalate falls into the category of metabolites derived from higher molecular weight phthalates.

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